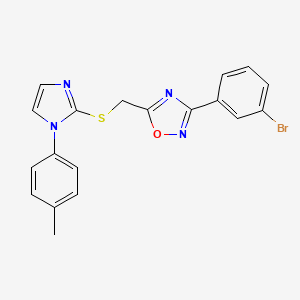

3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(3-bromophenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN4OS/c1-13-5-7-16(8-6-13)24-10-9-21-19(24)26-12-17-22-18(23-25-17)14-3-2-4-15(20)11-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHUOQVLVKFXHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole represents a novel derivative of oxadiazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and comparative studies with similar compounds.

Structural Overview

The molecular structure of the compound features:

- A bromophenyl group,

- An imidazole moiety,

- A thioether linkage.

This unique combination is believed to enhance its interaction with various biological targets, particularly in cancer therapy.

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activity. The specific compound under discussion has shown promise in targeting pathways associated with cancer cell proliferation.

Key Findings:

- In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

- Molecular docking studies suggest strong binding affinities to the epidermal growth factor receptor (EGFR), a critical target in cancer therapeutics .

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| This compound | 15.63 | MCF-7 |

| Doxorubicin | 10.38 | MCF-7 |

| Tamoxifen | 10.38 | MCF-7 |

The mechanism through which this compound exerts its anticancer effects appears to involve:

- Induction of apoptosis in cancer cells, as evidenced by increased levels of p53 and caspase-3 cleavage .

- Inhibition of key signaling pathways involved in cell survival and proliferation.

Comparative Analysis

The biological activity of This compound can be compared with other oxadiazole derivatives:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 5-(4-Bromophenyl)-1H-imidazole | Bromophenyl group | Antimicrobial |

| 4-(Trifluoromethyl)phenyl oxadiazole | Trifluoromethyl substitution | Potent anticancer |

| 2-Amino-5-(phenyl)oxadiazole | Amino group for reactivity | Anti-inflammatory |

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives similar to the compound :

- Study on Anticancer Activity : A series of oxadiazole-benzimidazole derivatives were evaluated for their cytotoxicity against MCF-7 cells, revealing that modifications to the oxadiazole core significantly influenced their biological activity .

- In Vivo Studies : Future studies are necessary to evaluate the in vivo efficacy and safety profile of this compound. Preliminary data suggest that structural modifications could enhance its pharmacological profile .

Scientific Research Applications

Anticancer Activity

The primary application of 3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole lies in its potential anticancer properties. Research indicates that compounds with oxadiazole structures often exhibit significant activity against various cancer cell lines. Specific applications include:

- Targeting Molecular Pathways : The compound has been studied for its interactions with key receptors involved in cancer progression, such as the epidermal growth factor receptor (EGFR). Molecular docking studies suggest that it may inhibit EGFR activity, which is crucial for cancer cell proliferation.

- In Vitro Studies : Various derivatives of oxadiazole have shown promising results in inhibiting cancer cell growth. For instance, related compounds have demonstrated IC50 values indicating effective cytotoxicity against cancer cell lines such as HCT-116 (colon cancer), PC-3 (prostate cancer), and SNB-19 (astrocytoma) .

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives similar to this compound:

- Study on Antitumor Activity : A series of substituted oxadiazoles were synthesized and tested against various cancer cell lines. The results indicated significant cytotoxic effects with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .

- Molecular Docking Studies : Computational studies have been conducted to predict binding affinities to EGFR and other targets. These studies provide insights into how structural modifications can enhance therapeutic efficacy .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group

The bromine atom on the phenyl ring undergoes substitution reactions under transition-metal catalysis:

Mechanistic Notes : The bromophenyl group acts as an electrophilic site for Pd-catalyzed cross-couplings. Steric hindrance from the oxadiazole ring may reduce yields compared to simpler aryl bromides .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring participates in ring-opening and cycloaddition reactions:

Acid/Base-Induced Ring Opening

[3+2] Cycloaddition

| Reagent | Conditions | Products | Yield (%) | References |

|---|---|---|---|---|

| Nitrile oxide (RCNO) | Toluene, 80°C | Isoxazoline-oxadiazole hybrids | 50–60 |

Thioether Oxidation and Functionalization

The methylthioether group (–S–CH₂–) undergoes oxidation and alkylation:

Kinetic Control : Sulfoxide formation dominates with H₂O₂, while mCPBA drives complete oxidation to sulfone .

Imidazole Ring Reactivity

The p-tolyl-substituted imidazole participates in:

Coordination Chemistry

| Metal Salt | Conditions | Complex Type | Applications | References |

|---|---|---|---|---|

| Cu(OTf)₂ | MeCN, RT | Cu(II)-imidazole | Catalytic C–H activation | |

| AgNO₃ | EtOH, dark | Ag(I)-NHC precursor | Antimicrobial studies |

N-Functionalization

| Reagent | Conditions | Products | Yield (%) | References |

|---|---|---|---|---|

| Mel, K₂CO₃ | DMF, 50°C | N-methylimidazolium salt | 80 | |

| Ac₂O, pyridine | RT, 24h | N-acetyl derivative | 65 |

Functional Group Interconversion

Strategic transformations of the oxadiazole moiety:

| Starting Material | Reagents | Products | Key Features | References |

|---|---|---|---|---|

| Oxadiazole | NH₂NH₂·H₂O, EtOH | 1,2,4-Triazole | Improved solubility | |

| Oxadiazole | LiAlH₄, THF | Open-chain diamide | Loss of aromaticity |

Comparative Reactivity Table

| Functional Group | Reaction Type | Rate (Relative) | Steric Effects | Electronic Effects |

|---|---|---|---|---|

| Bromophenyl | SNAr | 1.0 (reference) | Moderate | Electron-withdrawing oxadiazole slows reaction |

| Oxadiazole | Cycloaddition | 0.7 | High (C5-substituent) | Electron-deficient ring accelerates dipolarophilicity |

| Thioether | Oxidation | 1.2 | Low | Electron-rich sulfur enhances oxidizability |

Stability and Degradation Pathways

-

Thermal Stability : Decomposes at >250°C via oxadiazole ring cleavage (TGA data).

-

Photolytic Degradation : UV light (254 nm) induces C–S bond homolysis, forming imidazole and bromophenyl radicals .

-

Hydrolytic Stability : Stable in pH 4–9; rapid degradation in strong acid/base via oxadiazole opening .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Table 2: Physicochemical Properties

| Compound | Molecular Weight | logP* (Predicted) | Water Solubility (mg/mL)* |

|---|---|---|---|

| Target Compound | 448.3 | 3.5 | 0.02 |

| 4i | 483.4 | 2.8 | 0.05 |

| 3-(2-Bromophenyl)-1,2,4-triazole-5-thione | 285.1 | 2.2 | 0.12 |

*Calculated using ChemAxon software.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-bromophenyl)-1,2,4-oxadiazole derivatives, and how can reaction conditions (e.g., solvent, catalyst) influence yield?

- Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization reactions of thioamide or hydrazide precursors. For example, microwave-assisted synthesis ( ) can enhance reaction efficiency by reducing time and improving regioselectivity. Solvent polarity (e.g., DMF vs. PEG-400) and catalysts like Bleaching Earth Clay ( ) significantly impact yields. Optimization should include systematic variation of solvents, temperatures (70–80°C for PEG-mediated reactions; ), and catalysts, followed by TLC monitoring and recrystallization for purity.

Q. How can researchers validate the purity and structural integrity of bromophenyl-oxadiazole derivatives post-synthesis?

- Methodological Answer : Comprehensive characterization requires:

- Spectroscopy : Compare experimental vs. calculated IR (e.g., C-Br stretching at ~550–600 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.0–8.5 ppm; ), and mass spectrometry (e.g., molecular ion peaks matching theoretical m/z; ).

- Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N/Br content ().

- X-ray Crystallography : Use ORTEP-3 ( ) to resolve ambiguities in stereochemistry, as demonstrated for similar benzoxazole derivatives ( ).

Advanced Research Questions

Q. What strategies can mitigate by-product formation during the alkylation of imidazole-thioether intermediates in oxadiazole synthesis?

- Methodological Answer : By-products often arise from incomplete thioether alkylation or oxidation. Strategies include:

- Controlled Reaction Stoichiometry : Use a 10–20% excess of imidazole-thiol precursors (e.g., 1-(p-tolyl)-1H-imidazole-2-thiol) to drive the reaction to completion ( ).

- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent disulfide formation ( ).

- Chromatographic Purification : Employ silica gel column chromatography with ethyl acetate/hexane gradients () or preparative HPLC for polar by-products.

Q. How can computational methods predict the bioactivity of 3-(3-bromophenyl)-oxadiazole derivatives, and what experimental validation is required?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., hMGL enzyme; ). Focus on key residues (e.g., catalytic Ser122 in hMGL) and binding energy thresholds (ΔG ≤ −8 kcal/mol; ).

- MD Simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER; ).

- In Vitro Assays : Test predicted targets (e.g., angiotensin II receptor antagonism; ) using radioligand binding or functional assays (e.g., calcium flux for GPCRs).

Q. How should researchers address contradictory data in spectroscopic vs. crystallographic structural assignments for imidazole-oxadiazole hybrids?

- Methodological Answer :

- Multi-Technique Cross-Validation : Resolve discrepancies by integrating NMR (e.g., NOESY for spatial proximity), single-crystal XRD ( ), and DFT-calculated geometries (B3LYP/6-31G*; ).

- Dynamic Effects : Consider temperature-dependent NMR ( ) to account for conformational flexibility that may obscure spectroscopic data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.